maltotriose

説明

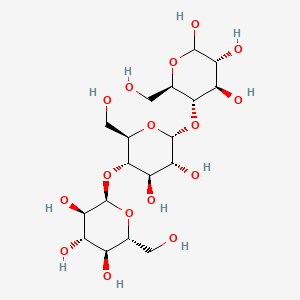

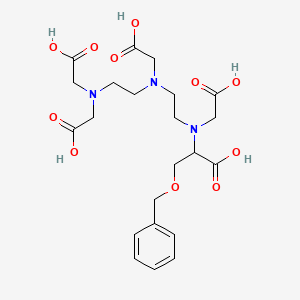

Maltotriose is a trisaccharide composed of three glucose molecules linked by α-1,4 glycosidic bonds . It is commonly produced by the enzymatic hydrolysis of starch, specifically by the action of alpha-amylase, an enzyme found in human saliva . This compound is the shortest chain oligosaccharide that can be classified as maltodextrin .

作用機序

Target of Action

Maltotriose, also known as Amylotriose, is a trisaccharide consisting of three glucose molecules linked with α-1,4 glycosidic bonds . It primarily targets enzymes such as Alpha-amylase 2B in humans and Glucan 1,4-alpha-maltotetraohydrolase in Pseudomonas stutzeri . These enzymes play a crucial role in carbohydrate metabolism, particularly in the hydrolysis of starch.

Mode of Action

This compound interacts with its target enzymes by serving as a substrate. For instance, in the presence of Alpha-amylase 2B, this compound is hydrolyzed into smaller sugar units . Similarly, Glucan 1,4-alpha-maltotetraohydrolase acts on this compound, leading to the breakdown of the glycosidic bonds .

Biochemical Pathways

This compound is involved in the glycolytic pathway , also known as the Embden-Meyerhof-Parnas (EMP) pathway . In this pathway, this compound is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . This process results in the production of glucose units, which are then further metabolized to generate energy.

Pharmacokinetics

cerevisiae cells through its active transport mediated by the AGT1 permease . The intracellular hydrolysis is mediated by the cytoplasmic invertase .

Result of Action

The hydrolysis of this compound results in the production of glucose units. These glucose units can then enter various metabolic pathways to produce energy and other essential biomolecules. For instance, in the glycolytic pathway, these glucose units are further broken down to produce ATP, the primary energy currency of the cell .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the efficiency of this compound fermentation by S. cerevisiae cells can be enhanced by optimizing the pH and temperature conditions . Moreover, the presence of other sugars and nutrients in the environment can also impact the utilization and metabolism of this compound .

生化学分析

Biochemical Properties

Maltotriose is metabolized by different pathways in yeast cells. It is actively transported into the cell and hydrolyzed by intracellular α-glucosidases . The active transport of this compound across the plasma membrane is mediated by the AGT1 permease, a MAL transporter required for this compound utilization . The intracellular hydrolysis of this compound is mediated by the cytoplasmic invertase .

Cellular Effects

This compound can be efficiently fermented by S. cerevisiae cells through its active transport mediated by the AGT1 permease and its intracellular hydrolysis mediated by the cytoplasmic invertase . This process indicates an unexpected overlap in sucrose-maltotriose metabolism by yeast cells .

Molecular Mechanism

The molecular mechanism of this compound involves its active transport into the cell mediated by the AGT1 permease, a MAL transporter required for this compound utilization . Once inside the cell, this compound is hydrolyzed by the cytoplasmic invertase . This process allows efficient this compound hydrolysis .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to be efficiently fermented by S. cerevisiae cells . The rate of this compound transport observed in this compound-grown cells is low, which is probably one of the main reasons for the absence of this compound fermentation by S. cerevisiae cells .

Metabolic Pathways

In the yeast S. cerevisiae, this compound is metabolized by different pathways. Sucrose is hydrolyzed by extracellular invertase, while maltose and this compound are actively transported into the cell and hydrolyzed by intracellular α-glucosidases .

Transport and Distribution

This compound is actively transported into the cell by the AGT1 permease, a MAL transporter required for this compound utilization . Once inside the cell, this compound is hydrolyzed by the cytoplasmic invertase .

Subcellular Localization

This compound is transported into the cell and is localized in the cytoplasm where it is hydrolyzed by the cytoplasmic invertase . The intracellular form of invertase allows efficient this compound hydrolysis .

準備方法

Synthetic Routes and Reaction Conditions

Maltotriose can be synthesized by hydrolyzing pullulan with pullulanase. The optimal conditions for this hydrolysis are a pH of 5.0, a temperature of 45°C, and a reaction time of 6 hours . The concentration of pullulan should be 3% (w/v), and the amount of pullulanase used should be 10 ASPU/g . The hydrolysate is then filtered, concentrated, and precipitated with ethanol to obtain this compound .

Industrial Production Methods

Industrial production of this compound often involves the use of this compound-producing amylases from microorganisms such as Streptomyces, Bacillus, and Microbacterium . These enzymes hydrolyze starch to produce this compound-containing syrup, which is then purified to obtain high-purity this compound .

化学反応の分析

Types of Reactions

Maltotriose undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Hydrolysis: Catalyzed by alpha-amylase, resulting in the breakdown of this compound into glucose units.

Oxidation: Can be oxidized using reagents like periodate to break the glycosidic bonds.

Glycosylation: Involves the addition of glycosyl groups to this compound, often using glycosyltransferases.

Major Products

The major products formed from these reactions include glucose (from hydrolysis), various oxidized derivatives (from oxidation), and glycosylated this compound derivatives (from glycosylation) .

科学的研究の応用

Maltotriose has a wide range of applications in scientific research:

Chemistry: Used as a substrate in enzymatic studies and as a building block for synthesizing more complex carbohydrates.

Biology: Serves as a carbon source in microbial growth studies and fermentation processes.

Medicine: Investigated for its potential prebiotic effects, promoting the growth of beneficial gut bacteria.

Industry: Utilized in the food industry for its mild sweetness and ability to prevent starch retrogradation.

類似化合物との比較

Similar Compounds

Maltose: A disaccharide composed of two glucose units linked by an α-1,4 glycosidic bond.

Maltotetraose: A tetrasaccharide composed of four glucose units linked by α-1,4 glycosidic bonds.

Isomaltotriose: A trisaccharide similar to this compound but with different glycosidic linkages.

Uniqueness

This compound is unique in its structure as the shortest chain oligosaccharide classified as maltodextrin . Its specific glycosidic linkages and ability to be readily hydrolyzed by alpha-amylase make it distinct from other similar compounds .

特性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-4-7(22)8(23)12(27)17(31-4)34-15-6(3-21)32-18(13(28)10(15)25)33-14-5(2-20)30-16(29)11(26)9(14)24/h4-29H,1-3H2/t4-,5-,6-,7-,8+,9-,10-,11-,12-,13-,14-,15-,16?,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGDTMLNYKFZSV-DZOUCCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801157137 | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

113158-51-3, 1109-28-0 | |

| Record name | O-α-D-Glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113158-51-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-alpha-D-Glucopyranosyl-(1→4)-O-alpha-D-glucopyranosyl-(1→4)-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801157137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Maltotriose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1,1'-Bi(cyclopentane)]-2-amine](/img/structure/B3417735.png)